1-Benzyl-1,5-diazocane
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Overview
Description
1-Benzyl-1,5-diazocane is an organic compound with the molecular formula C₁₃H₂₀N₂. It is a heterocyclic compound containing a diazocane ring substituted with a benzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1,5-diazocane can be synthesized through several methods. One common approach involves the reaction of benzylamine with 1,5-dibromopentane under basic conditions to form the desired diazocane ring. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated under reflux to facilitate the formation of the diazocane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1,5-diazocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-1,5-diazocane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,5-diazocane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzylpiperazine: Similar structure but with a piperazine ring instead of a diazocane ring.
1,4-Diazepane: Another heterocyclic compound with a different ring size.
1-Benzyl-1,4-diazepane: Similar to 1-Benzyl-1,5-diazocane but with a different ring size.
Uniqueness: this compound is unique due to its specific ring size and substitution pattern. This uniqueness can result in distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
96097-97-1 |
---|---|
Molecular Formula |
C13H20N2 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-benzyl-1,5-diazocane |
InChI |
InChI=1S/C13H20N2/c1-2-6-13(7-3-1)12-15-10-4-8-14-9-5-11-15/h1-3,6-7,14H,4-5,8-12H2 |
InChI Key |
PAISRCAKNXHMMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCCN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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